Zonisamide-N-(6-hexanoic Acid) is a derivative of zonisamide, a sulfonamide anticonvulsant used primarily to treat epilepsy and Parkinson's disease. The compound features a hexanoic acid moiety attached to the zonisamide structure, which may enhance its pharmacological properties. Zonisamide itself is known for its mechanism as a carbonic anhydrase inhibitor and its ability to modulate voltage-gated sodium channels, contributing to its anticonvulsant activity. The molecular formula for Zonisamide-N-(6-hexanoic Acid) is , with a molecular weight of 326.37 g/mol .
Zonisamide-N-(6-hexanoic Acid) is classified under the category of sulfonamides and is synthesized from zonisamide, which is derived from benzisoxazole. This compound falls into the broader category of antiepileptic drugs, which are utilized in the management of seizure disorders and other neurological conditions. Its classification as a carboxylic acid derivative indicates potential applications in drug formulation and modification for enhanced therapeutic effects.
The synthesis of Zonisamide-N-(6-hexanoic Acid) typically involves the reaction of zonisamide with hexanoic acid under specific conditions that facilitate the formation of an amide bond.
This method ensures that the hexanoic acid moiety is effectively incorporated into the zonisamide structure, yielding Zonisamide-N-(6-hexanoic Acid) with desired purity and yield .
The molecular structure of Zonisamide-N-(6-hexanoic Acid) can be described as follows:
Zonisamide-N-(6-hexanoic Acid) can undergo several chemical reactions typical of carboxylic acids and amides:
These reactions are significant in medicinal chemistry for optimizing drug properties and developing new therapeutic agents .
Zonisamide-N-(6-hexanoic Acid) likely shares a mechanism similar to that of zonisamide:
The detailed mechanism involves binding to specific sites on these channels and enzymes, altering their function and leading to therapeutic effects against seizures .
These properties are crucial for formulation development and ensuring bioavailability in therapeutic applications .
Zonisamide-N-(6-hexanoic Acid) has potential applications in various scientific fields:
Zonisamide (1,2-benzisoxazole-3-methanesulfonamide) originated as a broad-spectrum antiepileptic drug first approved in Japan in 1989. Its unique benzisoxazole sulfonamide structure distinguished it chemically from contemporaneous anticonvulsants like carbamazepine or valproate [3] [7]. Initial pharmacological studies identified multiple mechanisms of action, including voltage-gated sodium channel blockade, T-type calcium channel inhibition, and weak carbonic anhydrase suppression—properties contributing to its efficacy in partial-onset seizures and Parkinson’s disease [6] [9]. The development of zonisamide derivatives emerged from efforts to enhance its pharmacokinetic profile or enable novel delivery systems. Among these, Zonisamide-N-(6-hexanoic Acid) (CAS 1076199-51-3) was synthesized as a functionalized analog, bearing a carboxylic acid-terminated alkyl chain on the sulfonamide nitrogen [1] [4]. This structural modification represented a strategic shift toward creating conjugates with improved target specificity or prodrug potential.
The covalent attachment of 6-hexanoic acid to zonisamide’s sulfonamide group served three primary objectives:
As a synthetic intermediate, Zonisamide-N-(6-hexanoic Acid) enables the production of zonisamide-biomolecule conjugates for diagnostic or therapeutic applications. Its primary utility, however, lies in analytical chemistry: it is formally designated Zonisamide Impurity 7, a monitored degradant or synthesis byproduct during zonisamide manufacturing [1] [4]. Regulatory agencies require rigorous characterization of such impurities to ensure drug safety, establishing its role in quality control (QC) protocols for zonisamide-based pharmaceuticals [1]. Emerging research also suggests potential neuroprotective effects distinct from parent zonisamide, warranting further investigation [6].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3